5-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one
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Overview
Description
5-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one is a complex organic compound that belongs to the class of pyrrolones This compound is characterized by the presence of ethoxy and methoxy phenyl groups, a hydroxy group, and a tosyl group attached to a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolone Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolone ring. This can be achieved through the reaction of an α,β-unsaturated carbonyl compound with an amine under acidic or basic conditions.
Introduction of Substituents: The ethoxy and methoxy phenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions typically require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Tosylation: The tosyl group is introduced by reacting the intermediate compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form various derivatives. For example, the carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings can undergo electrophilic substitution reactions. For instance, halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: NaBH₄, LiAlH₄
Substitution: Halogens (Cl₂, Br₂), AlCl₃
Major Products
Oxidation: Ketones
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
Chemistry
In chemistry, 5-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicinal chemistry, this compound has potential applications as a pharmacophore for the development of new therapeutic agents. Its ability to interact with biological targets can be exploited to design drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of 5-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets. The hydroxy and tosyl groups play crucial roles in its binding to enzymes and receptors. The compound can modulate the activity of these targets by either inhibiting or activating their functions, depending on the context.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-methoxyphenyl)-3-hydroxy-1-(4-ethoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one
- 5-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-methyl-1H-pyrrol-2(5H)-one
- 5-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-benzyl-1H-pyrrol-2(5H)-one
Uniqueness
The uniqueness of 5-(4-ethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-tosyl-1H-pyrrol-2(5H)-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups, along with the tosyl group, provides a versatile platform for further functionalization and derivatization, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-4-hydroxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6S/c1-4-33-21-11-7-18(8-12-21)23-25(34(30,31)22-15-5-17(2)6-16-22)24(28)26(29)27(23)19-9-13-20(32-3)14-10-19/h5-16,23,28H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVBOMHJQPBJEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)OC)O)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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